4-[4-(Benzhydryloxy)benzoyl]benzoic acid
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Overview
Description
4-[4-(benzhydryloxy)benzoyl]benzoic acid is an organic compound known for its unique structure and potential applications in various fields. This compound features a benzhydryloxy group attached to a benzoylbenzoic acid core, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzhydryloxy)benzoyl]benzoic acid typically involves the reaction of benzhydrol with 4-bromobenzoyl chloride, followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzhydryloxy)benzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-[4-(benzhydryloxy)benzoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as 5alpha-reductase.
Medicine: Explored for its therapeutic potential in treating conditions related to enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(benzhydryloxy)benzoyl]benzoic acid involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of 5alpha-reductase by binding to its active site, thereby preventing the conversion of testosterone to dihydrotestosterone . This inhibition can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylazo)benzoic Acid: Shares a similar benzoylbenzoic acid core but with an azo group instead of a benzhydryloxy group.
Benzhydryl Compounds: A group of compounds with a benzhydryl structure, including diphenylmethane derivatives.
Uniqueness
4-[4-(benzhydryloxy)benzoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit enzymes like 5alpha-reductase sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H20O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-(4-benzhydryloxybenzoyl)benzoic acid |
InChI |
InChI=1S/C27H20O4/c28-25(19-11-13-23(14-12-19)27(29)30)20-15-17-24(18-16-20)31-26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18,26H,(H,29,30) |
InChI Key |
RSHGTUVDNJDFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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